4-(Diethylamino)benzoyl chloride
Overview
Description
4-(Diethylamino)benzoyl chloride, also referred to as 4-(chloroformyl)-N,N-dimethylaniline , is an organic chemical primarily used as an HPLC derivatization reagent . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 3-N,N-diethylaminophenol with phthalic anhydride . Another method involves dissolving the compound in N-methyl-2-pyrrolidinone (NMP) and pyridine, and then adding curdlan to dry NMP . The reaction is selective, quantitative, and occurs at a moderate temperature between 55–60 °C .Molecular Structure Analysis
The molecular formula of this compound is C9H10ClNO . Its molecular weight is 183.635 . The structure can be represented as (CH3)2NC6H4COCl .Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it is used as a derivatization agent for LC/MS, improving the detection of estradiol with ESI-MS . It can also be used in the synthesis of 6-O-(4-(Dimethylamino)benzoyl)curdlan by adding curdlan to dry NMP .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 279.0±23.0 °C at 760 mmHg . The melting point is reported to be between 145-149 °C .Scientific Research Applications
Antimicrobial Activity in Polymer Science :
- Benzoyl chloride has been used to enhance the antimicrobial properties of ethylene acrylic acid films. This application is significant in controlling microbial contamination in food preservation, as demonstrated by the inhibition of microbial growth on modified films compared to untreated films (Matche, Kulkarni, & Raj, 2006).
Liquid Crystal Properties and Optical Switching :
- A study on 4-(4′-alkyloxyphenylazo)benzoyl chlorides, often used as intermediates in materials, revealed their durable liquid-crystalline properties and potential for optical switching. These compounds showed fast cis-trans isomerization, making them promising for optical applications (Jaworska, Korbecka, Kochel, & Galewski, 2017).
Chemical Synthesis and Molecular Structure :
- In chemical synthesis, benzoyl chloride derivatives have been used to create compounds like 3′,6′-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9′-xanthen]-3-one, showcasing the versatility of these compounds in creating complex molecular structures (Deng, Sun, Su, Wang, & Zheng, 2009).
Neuroscience and Pharmacology :
- In neuroscience research, derivatives of benzoyl chloride have been synthesized as β-amyloid aggregation inhibitors, contributing to the study of Alzheimer's disease and other neurodegenerative disorders (Choi, Seo, Son, & Kang, 2003).
Solid Phase Synthesis in Chemistry :
- Benzoyl chloride has played a role in solid-phase synthesis techniques, such as in the synthesis of N-p-Methylbenzyl Benzamide, illustrating its utility in creating diverse chemical compounds (Luo & Huang, 2004).
Antioxidant and Antinociceptive Properties :
- Research on phenoxy acetyl carboxamides synthesized using benzoyl chlorides has highlighted their potential antioxidant and antinociceptive (pain-relieving) properties, contributing to medical and pharmacological research (Manjusha et al., 2022).
Applications in Material Science :
- The use of benzoyl chlorides in the synthesis of cellulose benzoates has been studied, showcasing the applications in creating functional materials and exploring regioselectivity in chemical reactions (Zhang et al., 2009).
Safety and Hazards
Future Directions
While specific future directions for 4-(Diethylamino)benzoyl chloride are not mentioned in the search results, its use as a derivatization agent in LC/MS indicates its potential in analytical chemistry . Its role in the synthesis of other compounds suggests its importance in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
4-(diethylamino)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(4-2)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGUOQMQXSORLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507529 | |
Record name | 4-(Diethylamino)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65072-47-1 | |
Record name | 4-(Diethylamino)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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